molecular formula C16H16N2O3S B2984467 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide CAS No. 896305-68-3

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2984467
CAS RN: 896305-68-3
M. Wt: 316.38
InChI Key: UVQJTAMSILJUBR-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide, also known as DMTB, is a chemical compound that has attracted attention in scientific research due to its potential therapeutic applications. DMTB has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Methodological Insights

  • Innovative Synthesis Techniques : A novel procedure utilizing COMU as a coupling reagent for the synthesis of N,N-diethyl-3-methylbenzamide highlights an operationally simple method potentially applicable to the synthesis of complex benzamides, including N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide. This approach could offer insights into synthesizing similar compounds efficiently and safely in an educational or research context (Withey & Bajic, 2015).

  • Molecular Structure and Intermolecular Interactions : Research on the molecular structure of similar compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, through acylation reactions, NMR, and X-ray diffraction, offers a foundation for understanding the chemical behavior and potential applications of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide. The insights into intermolecular interactions and the influence of dimerization and crystal packing could be crucial for designing drugs or materials with desired properties (Karabulut et al., 2014).

Potential Applications and Related Research

  • Antitumor and Antiviral Activities : The synthesis and evaluation of polyfunctionally substituted heterocyclic compounds derived from similar cyanoacetamide precursors have shown significant antitumor activities. This suggests that N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide could potentially be explored for its antitumor properties, given its structural similarity to active compounds in this research (Shams et al., 2010).

  • Photovoltaic and Antioxidant Properties : Molecular engineering of organic sensitizers for solar cell applications, utilizing donor, electron-conducting, and anchoring groups, indicates a potential application area for similar compounds. The structural features and photovoltaic performance of these sensitizers could inspire research into the use of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide in solar energy conversion (Kim et al., 2006). Additionally, the synthesis and evaluation of antioxidants based on cyanothiophene compounds in oil-in-water emulsions offer a perspective on the potential of such compounds in food science and pharmacology to protect lipids from oxidative stress (Losada-Barreiro et al., 2020).

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-9-10(2)22-16(12(9)8-17)18-15(19)11-6-5-7-13(20-3)14(11)21-4/h5-7H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQJTAMSILJUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=C(C(=CC=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide

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